Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoylpiperazine moiety, a chlorophenoxy group, and an acetamido linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Benzoylpiperazine Intermediate: This step involves the reaction of piperazine with benzoyl chloride under controlled conditions to form the benzoylpiperazine intermediate.
Introduction of the Chlorophenoxy Group: The intermediate is then reacted with 2-chlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to introduce the chlorophenoxy group.
Acetamido Linkage Formation: Finally, the compound is treated with ethyl chloroformate and an amine to form the acetamido linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The benzoylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity. The acetamido linkage provides stability and facilitates the compound’s incorporation into larger molecular frameworks.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(1-PIPERAZINYL)BENZOATE: Similar in structure but lacks the chlorophenoxy and acetamido groups.
ETHYL 4-(2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE: Contains an ethylpiperazine moiety instead of benzoylpiperazine.
ETHYL 4-(2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO)BENZOATE: Contains a propylpiperazine moiety.
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities not found in the similar compounds listed above.
Properties
Molecular Formula |
C28H28ClN3O5 |
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Molecular Weight |
522.0 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(2-chlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C28H28ClN3O5/c1-2-36-28(35)21-12-13-24(23(18-21)30-26(33)19-37-25-11-7-6-10-22(25)29)31-14-16-32(17-15-31)27(34)20-8-4-3-5-9-20/h3-13,18H,2,14-17,19H2,1H3,(H,30,33) |
InChI Key |
XMMGCOOTJDYKMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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